4-O-[3-O-(2-Acetamido-2-deoxy-b-D-galactopyranosyl)-b-D-galactopyranosyl]-D-glucose
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Overview
Description
4-O-[3-O-(2-Acetamido-2-deoxy-b-D-galactopyranosyl)-b-D-galactopyranosyl]-D-glucose is a complex carbohydrate compound. It is a trisaccharide composed of glucose and two galactose units, with one of the galactose units being modified by an acetamido group. This compound is significant in various biological processes and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-O-[3-O-(2-Acetamido-2-deoxy-b-D-galactopyranosyl)-b-D-galactopyranosyl]-D-glucose involves multiple steps. One common method includes the protection of hydroxyl groups, glycosylation reactions, and deprotection steps. The acetamido group is introduced through acetylation reactions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated glycosylation techniques. These methods ensure high yield and purity, essential for its applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
4-O-[3-O-(2-Acetamido-2-deoxy-b-D-galactopyranosyl)-b-D-galactopyranosyl]-D-glucose undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups to carboxyl groups.
Reduction: Reduction reactions can convert carbonyl groups to hydroxyl groups.
Substitution: Substitution reactions can replace hydroxyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like periodic acid, reducing agents like sodium borohydride, and protecting groups like acetyl or benzyl groups .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of uronic acids, while reduction can yield deoxy sugars .
Scientific Research Applications
4-O-[3-O-(2-Acetamido-2-deoxy-b-D-galactopyranosyl)-b-D-galactopyranosyl]-D-glucose has numerous applications in scientific research:
Chemistry: It is used in the synthesis of complex carbohydrates and glycoconjugates.
Biology: It plays a role in studying cell-cell interactions and signaling pathways.
Medicine: It is used in the development of glycan-based therapeutics and vaccines.
Industry: It is utilized in the production of bioactive compounds and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of 4-O-[3-O-(2-Acetamido-2-deoxy-b-D-galactopyranosyl)-b-D-galactopyranosyl]-D-glucose involves its interaction with specific proteins and receptors on cell surfaces. It can modulate signaling pathways and influence cellular processes such as adhesion, migration, and immune responses. The acetamido group plays a crucial role in these interactions by enhancing binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Acetamido-2-deoxy-b-D-glucopyranose: A monosaccharide with similar structural features but lacks the additional galactose units.
2-Acetamido-4-O-(2-acetamido-2-deoxy-b-D-galactopyranosyl)-2-deoxy-a-D-glucopyranose: A disaccharide with similar acetamido modifications but different glycosidic linkages.
Uniqueness
4-O-[3-O-(2-Acetamido-2-deoxy-b-D-galactopyranosyl)-b-D-galactopyranosyl]-D-glucose is unique due to its specific trisaccharide structure and the presence of the acetamido group, which imparts distinct biological properties and enhances its utility in various applications .
Properties
Molecular Formula |
C20H35NO16 |
---|---|
Molecular Weight |
545.5 g/mol |
IUPAC Name |
N-[(2S,3R,4R,5R,6R)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C20H35NO16/c1-6(26)21-11-15(32)13(30)9(4-24)34-19(11)37-18-14(31)10(5-25)35-20(16(18)33)36-17(8(28)3-23)12(29)7(27)2-22/h2,7-20,23-25,27-33H,3-5H2,1H3,(H,21,26)/t7-,8+,9+,10+,11+,12+,13-,14-,15+,16+,17+,18-,19-,20-/m0/s1 |
InChI Key |
RJTOFDPWCJDYFZ-JUHFTHMZSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)CO)O)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC(C(CO)O)C(C(C=O)O)O)CO)O)CO)O)O |
Origin of Product |
United States |
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